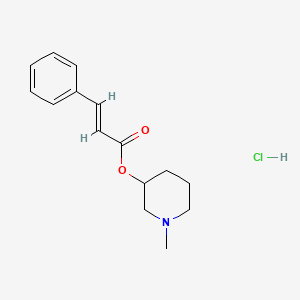

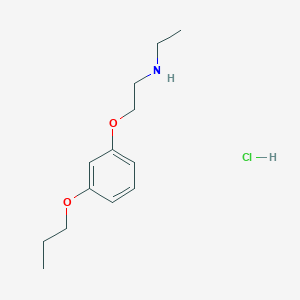

2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of benzamides, including derivatives similar to 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide, involves complex chemical reactions that yield compounds with potential gastrokinetic activity. One study describes the preparation and evaluation of benzamide derivatives for their effects on gastric emptying, indicating the importance of the N-4 substituent in achieving potent in vivo activity. This research highlights the structural specificity required for desirable biological activity (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been analyzed through experimental and theoretical methods, including X-ray diffraction and density functional theory (DFT) calculations. Such analyses provide detailed insights into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the chemical behavior and potential applications of these compounds (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, including nucleophilic fluorination, which is significant for creating radiotracers for positron emission tomography (PET) studies. Such reactions demonstrate the compounds' reactivity and the feasibility of introducing functional groups that can significantly alter their physical and chemical properties (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as polymorphism, have been studied to understand their stability and behavior under different conditions. These studies are essential for pharmaceutical applications, where the physical form of a compound can affect its bioavailability and efficacy (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzamide derivatives, are influenced by their molecular structure. Research has shown that the position of substituents on the benzamide ring significantly affects these properties, offering insights into designing compounds with specific chemical behaviors (Wu et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide is Glycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production.

Biochemical Pathways

The inhibition of glycogen phosphorylase affects the glycogenolysis pathway. This could lead to a decrease in glucose production, impacting energy metabolism within the cell .

Result of Action

The molecular and cellular effects of 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide’s action would depend on its specific interactions with glycogen phosphorylase and the subsequent impact on glycogenolysis. Potential effects could include altered glucose levels and changes in cellular energy metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide. For instance, extreme pH or temperature could affect the compound’s stability or its ability to interact with its target .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16)8-11(10)15/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDFWWLAJVIOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)

![8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)

![5-[2-(benzyloxy)-5-bromobenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374391.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5374393.png)

![N~1~,N~3~-dimethyl-N~3~-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-beta-alaninamide dihydrochloride](/img/structure/B5374399.png)

![3-hydroxy-1-(4-isopropylbenzyl)-3-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5374432.png)

![7-(3-methylbenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5374435.png)

![2-[2-(4-ethoxyphenyl)vinyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5374443.png)

![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)

![4-bromo-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374460.png)